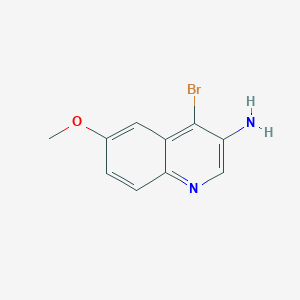

4-Bromo-6-methoxyquinolin-3-amine

Overview

Description

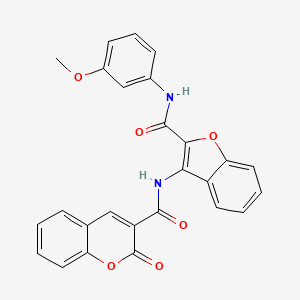

4-Bromo-6-methoxyquinolin-3-amine is a chemical compound with the CAS Number: 872714-60-8 . It has a molecular weight of 253.1 and its IUPAC name is 4-bromo-6-methoxy-3-quinolinamine . The compound is solid in physical form .

Synthesis Analysis

The synthesis of this compound involves several steps. The process includes the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H9BrN2O/c1-14-6-2-3-9-7 (4-6)10 (11)8 (12)5-13-9/h2-5H,12H2,1H3 . The InChI Key is GXLKMKBWTSNOHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 253.1 .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Cytotoxic Activity : A study discussed the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed for cytotoxic activity against various cancer cell lines. This research is significant as it explores the potential of these derivatives, related to 4-Bromo-6-methoxyquinolin-3-amine, in cancer treatment (Kadrić et al., 2014).

Anticancer Agents : Another study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent anticancer clinical candidate. This compound, related to this compound, showed significant apoptosis induction and high blood-brain barrier penetration, beneficial in treating brain cancers (Sirisoma et al., 2009).

Chemical Synthesis and Structural Analysis

Synthesis of Isoquinoline Derivatives : Research on the convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and related compounds demonstrated the utility of these compounds in various chemical syntheses. The study highlights the importance of compounds like this compound in organic chemistry (Zlatoidský & Gabos, 2009).

Antimicrobial Activities : A study on quinoline derivatives carrying a 1,2,3-triazole moiety, which includes derivatives similar to this compound, revealed their potential as antimicrobial agents. This research is crucial for developing new antimicrobial drugs (Thomas et al., 2010).

In Vitro Antitumor Activity : A series of novel amines containing 6-methoxyquinolin-4-yl showed in vitro antitumor activity. This suggests that derivatives of this compound could be effective in cancer treatment (Károlyi et al., 2012).

Fluorescence and Imaging Applications

- Fluorescence Properties : A study investigated the fluorescence properties of compounds similar to this compound, highlighting their potential use in fluorescence imaging and as labeling agents in biomedical analysis (Hirano et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-6-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLKMKBWTSNOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)

![Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2925941.png)

![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)